8,8-Dibromo-2-chloro-5,6,7,8-tetrahydroquinoline-3,4-dicarbonitrile
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Overview
Description
8,8-DIBROMO-2-CHLORO-3-CYANO-5,6,7,8-TETRAHYDRO-4-QUINOLINYL CYANIDE is a complex organic compound with a unique structure that includes multiple halogen atoms and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-DIBROMO-2-CHLORO-3-CYANO-5,6,7,8-TETRAHYDRO-4-QUINOLINYL CYANIDE typically involves multi-step organic reactions. One common method includes the bromination of a quinoline derivative followed by chlorination and cyanation steps. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
8,8-DIBROMO-2-CHLORO-3-CYANO-5,6,7,8-TETRAHYDRO-4-QUINOLINYL CYANIDE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of less halogenated or dehalogenated products.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives.
Scientific Research Applications
8,8-DIBROMO-2-CHLORO-3-CYANO-5,6,7,8-TETRAHYDRO-4-QUINOLINYL CYANIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 8,8-DIBROMO-2-CHLORO-3-CYANO-5,6,7,8-TETRAHYDRO-4-QUINOLINYL CYANIDE exerts its effects involves interactions with various molecular targets. The presence of halogen atoms and a cyano group allows it to participate in multiple pathways, including halogen bonding and cyano group interactions. These interactions can affect the compound’s reactivity and binding affinity with other molecules.
Comparison with Similar Compounds
Similar Compounds
3-Cyano-6,8-dibromo-4-methylcoumarin: Another compound with similar halogenation and cyano group features.
Cycloalkanes: While structurally different, cycloalkanes share some reactivity patterns with halogenated quinolines.
Uniqueness
What sets 8,8-DIBROMO-2-CHLORO-3-CYANO-5,6,7,8-TETRAHYDRO-4-QUINOLINYL CYANIDE apart is its specific combination of halogen atoms and a cyano group on a quinoline backbone
Properties
Molecular Formula |
C11H6Br2ClN3 |
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Molecular Weight |
375.44 g/mol |
IUPAC Name |
8,8-dibromo-2-chloro-6,7-dihydro-5H-quinoline-3,4-dicarbonitrile |
InChI |
InChI=1S/C11H6Br2ClN3/c12-11(13)3-1-2-6-7(4-15)8(5-16)10(14)17-9(6)11/h1-3H2 |
InChI Key |
XVOJEVZSQBJRNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=C(N=C2C(C1)(Br)Br)Cl)C#N)C#N |
Origin of Product |
United States |
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